molecular formula C11H10N2O3 B8646829 Methyl 3-(oxazol-5-yl)phenylcarbamate

Methyl 3-(oxazol-5-yl)phenylcarbamate

Cat. No.: B8646829
M. Wt: 218.21 g/mol
InChI Key: OJVPTZNCHFGIDV-UHFFFAOYSA-N
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Description

Methyl 3-(oxazol-5-yl)phenylcarbamate is a synthetic carbamate derivative featuring a phenyl ring substituted with an oxazole heterocycle at the 3-position. Carbamates are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable reactivity.

The oxazole ring introduces unique electronic and steric effects, influencing solubility, bioavailability, and intermolecular interactions. Carbamates like this are typically synthesized via condensation reactions between phenyl isocyanates and alcohols or through nucleophilic substitution of chloroformates with amines .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate

InChI

InChI=1S/C11H10N2O3/c1-15-11(14)13-9-4-2-3-8(5-9)10-6-12-7-16-10/h2-7H,1H3,(H,13,14)

InChI Key

OJVPTZNCHFGIDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)C2=CN=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Methyl 3-(oxazol-5-yl)phenylcarbamate and Analogs
Compound Name Phenyl Substituent Heterocycle Functional Groups Key Applications/Notes Reference
This compound Oxazol-5-yl Oxazole Carbamate, oxazole Hypothetical; inferred properties -
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f) 4-Nitro, 2-aminothiazol-5-yl Thiazole Carbamate, nitro, amine Anticancer, enzyme inhibition
(S)-3-Chloro-1-(1,3-dioxoisoindolin-2-yl)propan-2-yl 3-fluoro-4-morpholinophenylcarbamate (5b) 3-Fluoro-4-morpholino - Carbamate, morpholino Antibacterial, prodrug synthesis
Methyl (3-hydroxyphenyl)carbamate 3-Hydroxy - Carbamate, hydroxyl Intermediate for polymer chemistry

Key Observations :

  • Oxazole vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 4f) increase thermal stability (mp 206–208°C), while morpholino groups (5b) enhance solubility in polar solvents .
  • Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., Methyl (3-hydroxyphenyl)carbamate) exhibit stronger hydrogen-bonding capacity compared to heterocyclic derivatives, impacting crystallinity .

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectral Data
Compound Name Melting Point (°C) ¹H NMR (δ, Key Signals) HRMS ([M+H]⁺) Reference
This compound Not reported Expected aromatic H: 7.2–8.1 Theoretical: 247.08 -
4f (from ) 206–208 Aromatic H: 8.21 (d), 7.45 (s) 447.1023
5b (from ) 200–202 NH: 6.66 (s), morpholino: 3.00–3.03 (t) 462.11
Methyl (3-hydroxyphenyl)carbamate Not reported OH: ~5.5 (broad), aromatic H: 6.7–7.2 182.07

Analysis :

  • Melting Points : Heterocyclic carbamates (e.g., 4f, 5b) exhibit higher melting points (>200°C) due to rigid structures and intermolecular interactions, whereas hydroxyl-substituted analogs may have lower melting points .
  • ¹H NMR: Oxazole protons typically resonate at ~7.5–8.1 ppm, distinct from thiazole (~7.0–7.5 ppm) or morpholino (~3.0 ppm) signals .

Reactivity Insights :

  • Oxazole Stability : Oxazole rings are prone to electrophilic substitution at the 2- and 4-positions, enabling further functionalization .
  • Carbamate Hydrolysis : Alkaline conditions cleave carbamates to amines and CO₂, a property exploited in prodrug design (e.g., 5b) .

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